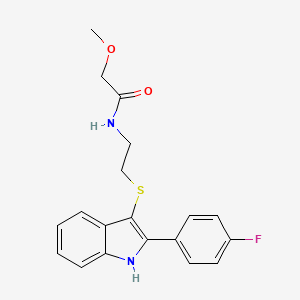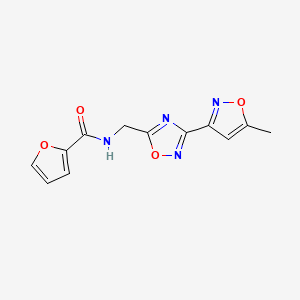![molecular formula C12H16N2O3S B2657081 ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate CAS No. 1803610-72-1](/img/structure/B2657081.png)
ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate is a chemical compound with the CAS Number: 1803610-72-1 . It has a molecular weight of 268.34 and is typically in powder form . The InChI code for this compound is 1S/C12H16N2O3S/c1-3-17-12(15)14-11(18)13-10-7-5-4-6-9(10)8-16-2/h4-7H,3,8H2,1-2H3, (H2,13,14,15,18) .
Aplicaciones Científicas De Investigación
Molecular Structure and Reactivity
Research on compounds with similar functionalities, such as ethyl carbamate derivatives, focuses on their molecular structure, reactivity, and potential applications in developing new materials or drugs. For instance, studies on N-carbethoxy-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea, a compound with a similar functional group arrangement, have detailed its tautomeric forms and intramolecular hydrogen bonding, which stabilize its molecular structure. This insight into molecular behavior and stability is crucial for applications in material science and pharmaceuticals (Dolzhenko et al., 2010).
Photodegradation Studies
The study of photodegradation of pesticides, including those with carbamate structures, in various media is essential for understanding their environmental impact and stability. Such research is vital for developing safer and more eco-friendly pesticides and assessing their behavior in different environmental contexts (Sanz-Asensio et al., 1999).
Synthesis and Biological Activity
Synthetic pathways and the biological activity of carbamate compounds, including their potential as antineoplastic and antifilarial agents, are significant research areas. This information is crucial for drug development, offering insights into new therapeutic agents' design and synthesis. For example, the study of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives highlights the synthesis and exploration of their antineoplastic and antifilarial activities, demonstrating the potential medical applications of carbamate derivatives (Ram et al., 1992).
Environmental and Food Safety
Ethyl carbamate's presence in alcoholic beverages and fermented foods as a carcinogen has led to research focused on its detection, toxicity, and mitigation strategies. This research is crucial for public health, aiming to reduce exposure to potentially harmful compounds in food and the environment. Techniques for detecting ethyl carbamate and strategies for reducing its levels in alcoholic beverages represent significant advancements in ensuring food safety and public health (Gowd et al., 2018).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
ethyl N-[[2-(methoxymethyl)phenyl]carbamothioyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-17-12(15)14-11(18)13-10-7-5-4-6-9(10)8-16-2/h4-7H,3,8H2,1-2H3,(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHAEUTBOOKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2657000.png)
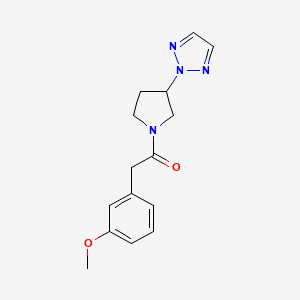
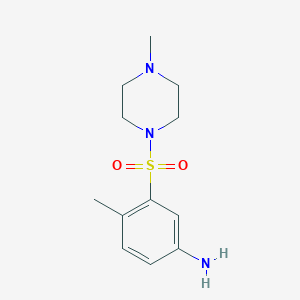
![3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione](/img/structure/B2657005.png)
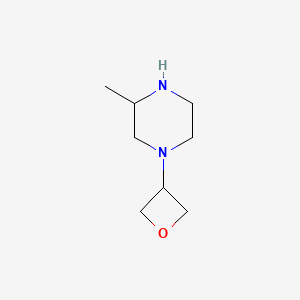
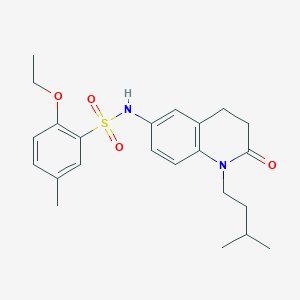

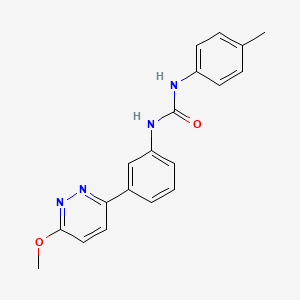
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)
![2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2657013.png)

